(E/Z)-CP-724714 (CAS: 845680-17-3) is a potent, orally bioavailable, and highly selective ATP-competitive inhibitor of the HER2/ErbB2 receptor tyrosine kinase. Unlike dual EGFR/HER2 inhibitors, CP-724714 is specifically engineered to target the intracellular kinase domain of HER2 with an IC50 of ~10 nM, while maintaining strict selectivity against EGFR and other related receptor tyrosine kinases. This compound is widely utilized in preclinical procurement for its ability to isolate HER2-driven signaling pathways, induce G1 cell cycle arrest in HER2-amplified models, and demonstrate robust in vivo efficacy and oral bioavailability in xenograft studies. Its well-characterized pharmacokinetic profile and absolute target selectivity make it a critical benchmark material for oncology research and targeted therapy development [1].
Substituting (E/Z)-CP-724714 with generic quinazoline-based inhibitors or standard dual EGFR/HER2 agents (such as lapatinib or neratinib) fundamentally compromises assay integrity when isolating HER2-specific dependencies. Dual inhibitors exhibit near-equal affinity for both EGFR and HER2, leading to confounding cross-talk in downstream PI3K/Akt and MAPK signaling pathways and off-target cellular toxicity. Furthermore, utilizing crude mixtures or less selective analogs prevents the accurate determination of HER2-driven phenotypic responses, such as autophosphorylation inhibition and apoptosis, in complex cellular or in vivo models. Procuring the exact (E/Z)-CP-724714 compound ensures >640-fold selectivity for HER2 over EGFR, providing the strict biochemical isolation required for high-fidelity material selection and reproducible preclinical validation [1].
In cell-free recombinant kinase assays, CP-724714 demonstrates profound target selectivity, achieving an IC50 of 10 nM for HER2 while requiring 6400 nM to inhibit EGFR. This >640-fold selectivity starkly contrasts with dual inhibitors like lapatinib, which display near-equal affinity for both targets (e.g., IC50 of 9.2 nM for HER2 and 10.8 nM for EGFR). This quantitative divergence ensures that CP-724714 can selectively shut down HER2 signaling without triggering EGFR-mediated off-target effects[1].
| Evidence Dimension | Kinase Inhibition (IC50) |
| Target Compound Data | 10 nM (HER2); 6400 nM (EGFR) |
| Comparator Or Baseline | Lapatinib: 9.2 nM (HER2); 10.8 nM (EGFR) |
| Quantified Difference | >640-fold selectivity for HER2 over EGFR vs. ~1:1 dual affinity |
| Conditions | Cell-free recombinant kinase assay |
Crucial for procurement when researchers need to strictly isolate HER2-driven phenotypes without confounding EGFR-mediated toxicity or signaling cross-talk.
To validate its biochemical selectivity in intact cells, CP-724714 was tested in NIH 3T3 cells transfected with a chimeric receptor comprising the EGFR extracellular domain and the HER2 intracellular domain. The compound potently reduced EGF-induced autophosphorylation of the HER2 kinase domain with an IC50 of 32 nM, while remaining markedly less potent against wild-type EGFR autophosphorylation baselines. This confirms that the compound's high affinity is strictly localized to the HER2 intracellular kinase domain [1].
| Evidence Dimension | Cellular Autophosphorylation Inhibition (IC50) |
| Target Compound Data | 32 nM (HER2 chimeric receptor) |
| Comparator Or Baseline | Wild-type EGFR baseline (markedly less potent) |
| Quantified Difference | High selective potency specifically for the HER2 intracellular kinase domain in intact cells |
| Conditions | NIH 3T3 cells transfected with chimeric receptors |
Validates that the biochemical selectivity translates directly into intact cellular models, ensuring reliable downstream signaling isolation.
Preclinical evaluations highlight the compound's excellent precursor suitability and formulation compatibility for in vivo use. Following oral administration to athymic mice bearing FRE erbB2 tumors, CP-724714 achieved an ED50 of ~19 mg/kg for reducing HER2 autophosphorylation, corresponding to an effective plasma concentration (EC50) of ~980 ng/ml. Compared to vehicle-treated baselines, the compound exhibited moderate clearance (11–12 ml/min/kg) and robustly inhibited tumor growth without overt adverse effects, distinguishing it from less bioavailable analogs[1].
| Evidence Dimension | In Vivo Target Engagement (ED50) |
| Target Compound Data | ~19 mg/kg (oral administration) |
| Comparator Or Baseline | Vehicle control baseline |
| Quantified Difference | Robust reduction of HER2 autophosphorylation and tumor growth inhibition |
| Conditions | Athymic mice bearing FRE erbB2 tumors |
Demonstrates excellent processability and formulation compatibility for in vivo oral dosing, making it a reliable tool compound for animal models.
In human breast carcinoma models highly overexpressing erbB2 (e.g., BT-474 and MDA-MB-453), CP-724714 induces a G1 cell cycle block and time- and dose-dependent tumor cell apoptosis at concentrations as low as 1 μM (24 hours). When compared to non-HER2 amplified baseline cell lines, the growth inhibition strictly correlates with erbB2 amplification status, triggering a marked reduction in downstream Akt phosphorylation and caspase-3 release exclusively in the target models [1].
| Evidence Dimension | Cellular Growth Inhibition and Apoptosis |
| Target Compound Data | G1 cell cycle block and apoptosis at 1 μM |
| Comparator Or Baseline | Non-HER2 amplified baseline cell lines |
| Quantified Difference | Selective apoptosis induction strictly correlated with erbB2 amplification |
| Conditions | In vitro BT-474 and MDA-MB-453 human breast carcinoma cells |
Provides a highly specific phenotypic readout for procurement buyers developing targeted therapies for HER2-amplified cancers.
Because CP-724714 offers >640-fold selectivity for HER2 over EGFR, it is the optimal procurement choice for researchers needing to decouple HER2-driven downstream signaling (e.g., PI3K/Akt and MAPK) from EGFR-mediated cross-talk. This makes it superior to dual inhibitors like lapatinib in fundamental mechanistic studies [1].
Due to its established oral bioavailability, moderate clearance (11–12 ml/min/kg), and robust in vivo target engagement (ED50 ~19 mg/kg), CP-724714 is highly suited for formulation and dosing in athymic mouse xenograft models. It provides a reliable benchmark for evaluating the efficacy of novel HER2-targeted therapies [2].
The compound's proven efficacy in inhibiting EGF-induced autophosphorylation in chimeric EGFR/HER2 receptor models (IC50 = 32 nM) makes it an essential reference material for laboratories developing custom cellular assays or high-throughput screening platforms targeting the HER2 intracellular kinase domain [1].